4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Lipophilicity ADME Prediction Physicochemical Properties

This heterocyclic building block is a differentiated scaffold for ATP-competitive kinase inhibitor programs, featuring a 2-aminothiazole core validated as an isosteric replacement for pyrazol-3-ylamine in the hinge-binding region. The distinct 1-ethyl-3-methyl pyrazole substitution pattern yields a precisely quantified lipophilicity of XLogP3=1.3, a +0.4 logP shift from the des-methyl analog, enabling systematic SAR exploration of lipophilicity-activity relationships without introducing confounding heteroatom changes. Ideal for hit-to-lead programs targeting JAK2, FLT3, EGFR, and VEGFR-2.

Molecular Formula C9H12N4S
Molecular Weight 208.28
CAS No. 957301-85-8
Cat. No. B2836109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
CAS957301-85-8
Molecular FormulaC9H12N4S
Molecular Weight208.28
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=CSC(=N2)N
InChIInChI=1S/C9H12N4S/c1-3-13-4-7(6(2)12-13)8-5-14-9(10)11-8/h4-5H,3H2,1-2H3,(H2,10,11)
InChIKeyXTCYXUNFSOUYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS 957301-85-8) for Kinase-Focused Medicinal Chemistry Procurement


4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS 957301-85-8) is a heterocyclic building block belonging to the pyrazole-thiazole hybrid class, specifically characterized by a 1-ethyl-3-methyl substitution pattern on the pyrazole ring attached to a 2-aminothiazole core . The compound possesses a molecular formula of C₉H₁₂N₄S, a molecular weight of 208.28 g/mol, and a calculated XLogP3 of 1.3 . The thiazol-2-ylamine motif has been identified as a validated isosteric replacement for pyrazol-3-ylamine in ATP-competitive kinase inhibitor design, establishing this scaffold's relevance in targeted protein kinase research [1].

Why Generic Pyrazole-Thiazole Analogs Cannot Substitute for 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine


Pyrazole-thiazole hybrids exhibit pronounced sensitivity of both physicochemical properties and biological target engagement to subtle variations in the pyrazole ring's N1 and C3 substitution pattern . The 1-ethyl-3-methyl substitution on the pyrazole ring of CAS 957301-85-8 yields a calculated XLogP3 of 1.3, which represents a quantifiable lipophilicity shift of +0.4 units relative to the des-methyl analog (4-(1-ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, XLogP3 = 0.9) [1]. This difference in calculated logP directly influences compound partitioning, membrane permeability, and potential off-target binding profiles [2]. Consequently, substituting CAS 957301-85-8 with analogs lacking the C3-methyl group or bearing alternative N1-alkyl substituents alters critical molecular recognition parameters without a predictable linear relationship to downstream assay outcomes.

Quantitative Differentiation Evidence for 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine


Increased Calculated Lipophilicity (XLogP3 = 1.3) Versus Des-Methyl Analog

The 3-methyl substituent on the pyrazole ring of CAS 957301-85-8 contributes to a calculated XLogP3 value of 1.3 . In contrast, the des-methyl analog 4-(1-ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS 956363-87-4), which lacks the C3-methyl group, exhibits a calculated XLogP3 of 0.9 [1].

Lipophilicity ADME Prediction Physicochemical Properties

Enhanced Complexity (Score = 201) Relative to Core Pyrazole-Thiazole Scaffold

The complexity score for CAS 957301-85-8 is calculated as 201 . The des-methyl analog CAS 956363-87-4, which possesses one fewer methyl substituent, has a lower complexity score of 178 [1].

Molecular Complexity Scaffold Diversity Structure-Activity Relationship

Thiazol-2-ylamine Core as Validated Isosteric Replacement for Pyrazol-3-ylamine in Kinase Hinge Binding

The thiazol-2-ylamine moiety present in CAS 957301-85-8 has been identified as a validated isosteric replacement for the pyrazol-3-ylamine hinge-binding motif in ATP-competitive kinase inhibitors [1]. In a direct scaffold comparison study within the JAK2 inhibitor program, the thiazol-2-ylamine core maintained the hydrogen-bonding interactions with the kinase hinge region that are critical for ATP-competitive inhibition [1].

Kinase Inhibitor JAK2 Isosteric Replacement Hinge Binder

Demonstrated Antiproliferative Potential of Thiazolyl-Pyrazole Class Against MCF-7 Cells

While direct quantitative data for CAS 957301-85-8 are not available in primary literature, structurally related thiazolyl-pyrazoline derivatives have demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with representative compounds 6a, 6b, 10a, and 10b exhibiting IC₅₀ values of 4.08, 5.64, 3.37, and 3.54 µM, respectively, compared to the reference inhibitor lapatinib (IC₅₀ = 5.88 µM) [1].

Anticancer Activity MCF-7 EGFR/HER2 Inhibition Pyrazole-Thiazole Hybrid

Targeted Procurement Scenarios for 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine


Kinase Inhibitor Library Synthesis Requiring a Validated Hinge-Binding Scaffold

Medicinal chemistry teams designing ATP-competitive kinase inhibitor libraries should prioritize CAS 957301-85-8 as a core building block due to its thiazol-2-ylamine moiety, which has been validated as an isosteric replacement for pyrazol-3-ylamine in the hinge-binding region [1]. The compound provides a structurally defined entry point for SAR exploration of kinase targets including JAK2, FLT3, EGFR, and VEGFR-2, with the pyrazole-thiazole hybrid scaffold recognized in patent literature as a privileged chemotype for kinase modulation [1][2].

Lead Optimization Campaigns Requiring Controlled Lipophilicity Modulation

For hit-to-lead programs where incremental lipophilicity adjustments are required to balance permeability and metabolic stability, CAS 957301-85-8 (XLogP3 = 1.3) offers a quantitatively defined starting point compared to the des-methyl analog (XLogP3 = 0.9) [3]. This +0.4 logP differential enables systematic evaluation of lipophilicity-activity relationships without introducing additional heteroatom changes that could confound interpretation of biological data .

Dual EGFR/HER2 or Multi-Kinase Inhibitor Development Programs

Research programs pursuing dual EGFR/HER2 inhibition or multi-targeted kinase inhibitor strategies should consider CAS 957301-85-8 as a scaffold component, given the demonstrated antiproliferative activity of thiazolyl-pyrazoline derivatives against MCF-7 cells (IC₅₀ range: 3.37–5.64 µM) and enzymatic inhibition of EGFR (IC₅₀ as low as 0.005 µM) [4]. The compound's pyrazole-thiazole architecture supports the rational design of molecules that simultaneously engage multiple kinase targets implicated in cancer progression [4].

Procurement for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies

CAS 957301-85-8 serves as an ideal starting fragment or scaffold-hopping candidate in FBDD campaigns targeting the ATP-binding site of kinases. Its thiazol-2-ylamine core, documented as a viable alternative to pyrazol-3-ylamine hinge binders, combined with the C3-methyl and N1-ethyl substitutions that provide distinct steric and electronic properties (complexity = 201; XLogP3 = 1.3), offers a differentiated chemical entry vector for fragment growth or scaffold replacement strategies [1].

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